4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Description
4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic derivative of 4-oxobutanoic acid, featuring a fluorinated aromatic ring and a morpholine-containing alkyl chain. The compound’s structure combines a 3-fluorophenylamino group at position 4 and a 3-morpholinopropylamino substituent at position 2 of the oxobutanoic acid backbone. The fluorine atom enhances lipophilicity and metabolic stability, while the morpholine moiety may contribute to hydrogen bonding and solubility, making it a candidate for biological activity studies, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-(3-fluoroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4/c18-13-3-1-4-14(11-13)20-16(22)12-15(17(23)24)19-5-2-6-21-7-9-25-10-8-21/h1,3-4,11,15,19H,2,5-10,12H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLAFJLPBUZLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves a multi-step process. The initial step often includes the formation of the fluorophenyl amine derivative, followed by the introduction of the morpholinopropyl group through nucleophilic substitution reactions. The final step involves the incorporation of the oxobutanoic acid moiety under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the morpholinopropyl group can enhance solubility and bioavailability. The oxobutanoic acid moiety may participate in hydrogen bonding and other interactions that influence the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 4-oxobutanoic acid derivatives modified with aromatic amines and heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Structural Difference : Replaces the 3-fluorophenyl group with a 3,5-dichlorophenyl group.
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
- Structural Difference: Lacks the 3-morpholinopropylamino side chain and positions the fluorine at the phenyl ring’s ortho position.
- Impact : The absence of the morpholine group diminishes hydrogen-bonding capacity, likely reducing interactions with polar targets. The ortho-fluorine may introduce steric hindrance, altering conformational flexibility .
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid
- Structural Difference : Substitutes the 3-fluorophenyl group with a 4-fluorophenyl group and adds a 4-chlorophenyl substituent.
- Impact : The para-substituted fluorine and chlorine enhance electronic effects (e.g., dipole interactions) and may improve thermal stability. However, the dual halogenation could increase molecular weight, affecting pharmacokinetics .
Data Table: Key Properties of Analogues
| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | C₁₇H₂₃FN₃O₄ | 3-Fluorophenyl (4), Morpholine (2) | Amine, Carboxylic acid, Morpholine | Enzyme inhibition, Drug discovery |
| 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | C₁₇H₂₂Cl₂N₃O₄ | 3,5-Dichlorophenyl (4) | Amine, Carboxylic acid, Morpholine | Antibacterial agents |
| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid | C₁₀H₉FNO₃ | 2-Fluorophenyl (4) | Amine, Carboxylic acid | Metal coordination complexes |
| 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid | C₁₆H₁₂ClFNO₃ | 4-Chlorophenyl (4), 4-Fluorophenyl (2) | Amine, Carboxylic acid, Halogens | Anti-inflammatory research |
Research Findings and Trends
Substituent Position Effects: Meta-substituted fluorine (as in the target compound) balances electronic and steric effects, whereas para-substituted halogens (e.g., in the 4-chlorophenyl analogue) may enhance resonance stabilization but reduce target selectivity . Morpholinopropyl chains improve solubility compared to shorter alkylamines, as seen in the dichlorophenyl analogue .
Biological Activity: Morpholine-containing derivatives show promise in antimalarial and antibacterial studies due to their ability to disrupt microbial enzyme systems .
Synthetic Challenges: The 3-morpholinopropylamino group requires multi-step synthesis, including nucleophilic substitution and protecting group strategies, which may lower yields compared to simpler analogues .
Biological Activity
4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, a synthetic organic compound, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, chemical properties, and biological implications based on current research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Fluorophenyl group : Enhances lipophilicity and stability.
- Morpholinopropyl group : Improves solubility and bioavailability.
- Oxobutanoic acid moiety : Participates in hydrogen bonding and molecular interactions.
The chemical formula is , with a molecular weight of approximately 303.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key aspects include:
- Protein Interaction : The fluorophenyl group may interact with aromatic residues in proteins, influencing enzyme activity and receptor binding.
- Solubility Enhancement : The morpholinopropyl group aids in increasing the compound's solubility, facilitating better absorption in biological environments.
- Hydrogen Bonding : The oxobutanoic acid moiety can form hydrogen bonds with various biomolecules, potentially affecting metabolic pathways.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in modulating various biochemical pathways. For instance:
- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.
- Cell Proliferation : In cell culture assays, the compound exhibited significant effects on cell proliferation rates, indicating its potential as an anticancer agent.
Case Studies
A notable case study involved the evaluation of this compound's effects on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating potency comparable to existing chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of angiogenesis |
Comparative Analysis
When compared to similar compounds such as 4-((3-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid and 4-((3-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, the fluorinated derivative demonstrates enhanced stability and bioactivity due to the unique properties imparted by the fluorine atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
